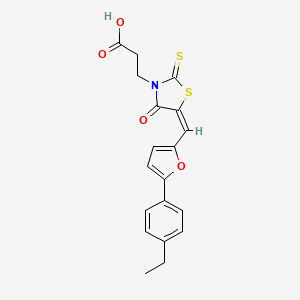

![molecular formula C10H16O3 B2522167 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene CAS No. 1321628-00-5](/img/structure/B2522167.png)

3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

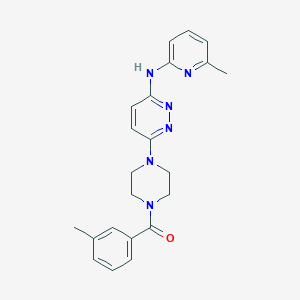

The synthesis of related compounds often involves the reaction of different aldehydes or ketones with various reagents. For example, a compound with a dichlorophenyl and trimethoxyphenyl attached to a prop-2-en-1-one was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Another synthesis method for a cyano-containing enoate involved reacting the lithium salt of ethyl cyanoacetate with a halide . These methods suggest that the synthesis of "3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene" could potentially involve similar condensation reactions or the use of halide intermediates.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray diffraction . The geometrical parameters obtained from these studies are typically in agreement with those calculated using density functional theory (DFT) . For "this compound", a similar approach could be used to determine its molecular structure, including the use of DFT calculations to predict geometrical parameters and confirm them experimentally.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, the HOMO-LUMO energy gap has been used to predict the chemical reactivity of a dichlorophenyl and methoxyphenyl substituted prop-2-en-1-one . The presence of ethoxy groups in the structure can influence the reactivity, as seen in the synthesis of 2-ethoxycarbonyl-substituted 1,3-dienes and 1,3-enynes . Therefore, the ethoxy groups in "this compound" could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various methods. The vibrational spectra (FT-IR, FT-Raman) provide information about the vibrational modes and can be used to assign different bands . The nonlinear optical (NLO) properties have been investigated using second harmonic generation (SHG) experiments and hyperpolarizability calculations . The presence of ethoxy and other substituents can significantly influence these properties . For "this compound", similar studies could elucidate its vibrational spectra and potential NLO activity.

Aplicaciones Científicas De Investigación

Regioselective Synthesis and Natural Product Derivatives

A study on the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon highlights the chemical's potential in creating complex molecular structures present in natural products. This research outlines a method for synthesizing methylidenic diols, which can then undergo double intramolecular iodoetherification to produce 1,7-dioxaspiro[4.4]nonanes, a backbone for various natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).

Crystal Structure Analysis for Drug Design

In the field of drug design, insights into the crystal structure of newly synthesized quinoxalines derivatives reveal their potential as potent inhibitors for c-Jun N-terminal kinases. This research demonstrates the significance of structural analysis in identifying interactions crucial for drug efficacy, paving the way for the development of new pharmaceuticals (Abad, El Bakri, Lai, Karthikeyan, Ramli, Ferfra, Mague, & Essassi, 2020).

Nonlinear Optical Studies for Material Science

A study on the third-order nonlinear optical properties of novel chalcone derivatives using the Z-scan technique and DFT method sheds light on the application of similar compounds in material science, especially in developing materials with unique optical properties. These findings contribute to the advancement of optoelectronic devices and materials (Mathew, Salian, Joe, & Narayana, 2019).

Synthesis of Shrinkage-Reducing Admixtures

In construction materials research, the synthesis and evaluation of a shrinkage-reducing admixture (SRA) for cementitious materials demonstrate the utility of ethoxylation in producing compounds that can significantly reduce shrinkage in mortar and concrete. This application is critical in enhancing the durability and longevity of construction materials (Rong-bing & Jian, 2005).

Propiedades

IUPAC Name |

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1,4H,2,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKCQUXITLVLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCOCCOCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1321628-00-5 |

Source

|

| Record name | 3-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethoxy}prop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)

![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2522098.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2522099.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2522103.png)